(E)-3-(1-苯并噻吩-5-基)丙-2-烯酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

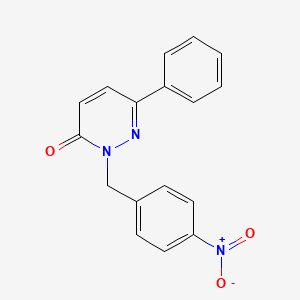

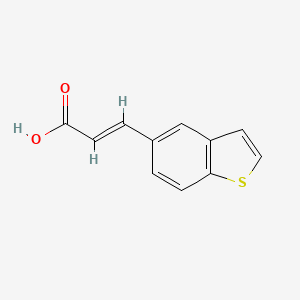

(E)-3-(1-Benzothiophen-5-yl)prop-2-enoic acid is a compound that can be associated with a class of organic molecules known as enoic acids, which are characterized by the presence of a vinyl group (an ethylene moiety) adjacent to a carboxylic acid function. The specific structure of this compound includes a benzothiophene moiety, which is a bicyclic compound consisting of a fused benzene and thiophene ring. This structure suggests that the compound could exhibit interesting electronic and optical properties due to the conjugated system and the potential for heteroatomic interactions involving sulfur.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of (E)-3-(1-Benzothiophen-5-yl)prop-2-enoic acid, they do provide insight into the synthesis of related compounds. For instance, the synthesis of azo-benzoic acid derivatives is detailed in the first paper, where the precursors and the final compounds were characterized using various spectroscopic techniques . This suggests that similar synthetic routes could potentially be adapted for the synthesis of (E)-3-(1-Benzothiophen-5-yl)prop-2-enoic acid, with careful consideration of the reagents and conditions to incorporate the benzothiophene and enoic acid functionalities.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using spectroscopic techniques and density functional theory (DFT) in the first paper . These methods are crucial for determining the geometry and electronic structure of organic molecules. For (E)-3-(1-Benzothiophen-5-yl)prop-2-enoic acid, similar techniques could be employed to elucidate its molecular structure. The presence of the benzothiophene could influence the electronic distribution and the overall stability of the molecule, which can be investigated through computational chemistry methods such as DFT.

Chemical Reactions Analysis

The first paper also discusses the acid-base dissociation and azo-hydrazone tautomerism in solution for the synthesized azo-benzoic acids . These reactions are significant as they can affect the physical properties and reactivity of the compounds. For (E)-3-(1-Benzothiophen-5-yl)prop-2-enoic acid, similar tautomeric equilibria and dissociation behaviors could be anticipated. The compound's reactivity could further be explored in various chemical reactions, potentially including polymerization or coupling reactions, given the presence of the vinyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like (E)-3-(1-Benzothiophen-5-yl)prop-2-enoic acid can be inferred from the properties of structurally similar compounds. The second paper discusses the design, synthesis, and characterization of derivatives of (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-phenyl prop-2-en-1-ones, which share some structural features with the compound . These properties include solubility, melting point, and biological activity, which can be initially assessed through computational studies and later confirmed experimentally. The benzothiophene ring could contribute to the lipophilicity of the compound, potentially affecting its solubility and interaction with biological targets.

科学研究应用

生物活性特性和环境影响

苯并噻吩衍生物简介

苯并呋喃和苯并噻吩化合物以其广泛的生物活性而闻名,包括抗肿瘤、抗菌、抗氧化和抗病毒特性。由于其显著的生物活性和在制药中的潜在应用,研究已将这些化合物作为潜在的天然药物先导化合物。一种表现出抗丙型肝炎病毒活性的新型大环苯并呋喃化合物已被发现,突出了这些化合物的治疗潜力。此外,苯并噻吩和苯并呋喃的新型支架化合物已被开发为抗癌剂,证明了这些化合物在药物发现中的多功能性和重要性 (苗等,2019)。

环境存在和担忧

据预测,基于苯并噻吩结构的工程纳米材料,包括那些基于苯并噻吩结构的纳米材料,由于其广泛的应用,将被释放到环境中。对各种基质(地表水、废水处理厂出水、生物固体、沉积物、土壤和空气)中此类化合物的环境浓度的审查表明了广泛的环境分散。这些化合物在环境中的存在引发了人们对其对水生生态系统潜在影响的担忧,并且需要进一步研究其环境监测和长期暴露的潜在后果 (Gottschalk 等,2013)。

治疗和药理应用

苯并噻唑在化疗中的应用

苯并噻唑衍生物在制药中的相关性,尤其是在化疗中的相关性,已被强调。苯并噻唑是具有广泛医学应用的稠合杂环支架。这些化合物表现出广泛的生物活性,包括抗菌、镇痛、抗炎和抗糖尿病作用。特别是 2-芳基苯并噻唑部分一直用于癌症治疗,这表明苯并噻唑在药物发现中的重要性及其作为治疗剂的潜力 (Kamal 等,2015)。

属性

IUPAC Name |

(E)-3-(1-benzothiophen-5-yl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2S/c12-11(13)4-2-8-1-3-10-9(7-8)5-6-14-10/h1-7H,(H,12,13)/b4-2+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFACHYAUCRKSJS-DUXPYHPUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CS2)C=C1C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=CS2)C=C1/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(1-Benzothiophen-5-yl)prop-2-enoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)phenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2547237.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone](/img/structure/B2547241.png)

![Methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B2547242.png)

![7-Fluoro-4-((4-(2-methyloxazol-4-yl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2547245.png)